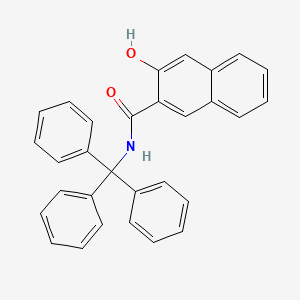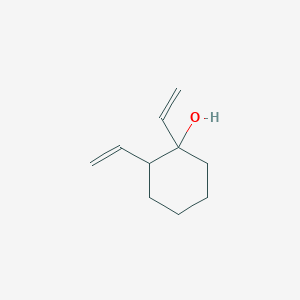
1,2-Divinylcyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Divinylcyclohexanol is an organic compound with the molecular formula C10H16O. It is a cyclohexane derivative with two vinyl groups attached to the first and second carbon atoms and a hydroxyl group attached to the first carbon atom. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Divinylcyclohexanol can be synthesized through several methods. One common approach involves the tandem oxy-Cope/transannular ene reaction of 1,2-divinylcyclohexanols. This method generates advanced polycyclic intermediates with high diastereoselectivity. The reaction conditions typically involve heating the starting materials in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar tandem reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Divinylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The vinyl groups can be reduced to form ethyl groups.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine can convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 1,2-divinylcyclohexanone.
Reduction: Formation of 1,2-diethylcyclohexanol.
Substitution: Formation of 1,2-divinylcyclohexyl tosylate.
Wissenschaftliche Forschungsanwendungen
1,2-Divinylcyclohexanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including polycyclic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2-Divinylcyclohexanol involves its reactivity due to the presence of vinyl groups and a hydroxyl group. The vinyl groups can participate in various addition reactions, while the hydroxyl group can undergo oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s ability to form stable intermediates and transition states.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.
1,2-Divinylcyclohexane: Similar structure but lacks the hydroxyl group.
1,2-Diethylcyclohexanol: Similar structure but with ethyl groups instead of vinyl groups.
Uniqueness
1,2-Divinylcyclohexanol is unique due to the presence of both vinyl groups and a hydroxyl group, which allows it to undergo a wide range of chemical reactions. This combination of functional groups makes it a versatile intermediate in organic synthesis, with applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
93916-11-1 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
1,2-bis(ethenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H16O/c1-3-9-7-5-6-8-10(9,11)4-2/h3-4,9,11H,1-2,5-8H2 |
InChI-Schlüssel |
BBFCIPUBASELBS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1CCCCC1(C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


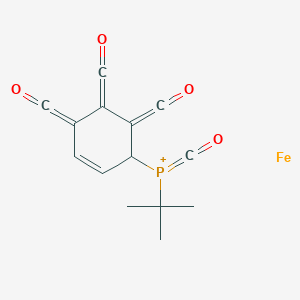
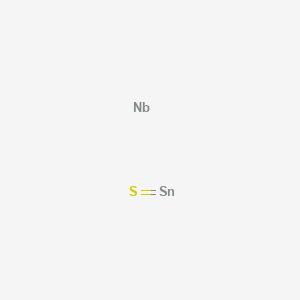
![5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14364404.png)
![3-[Diethoxy(phenyl)silyl]propanoic acid](/img/structure/B14364407.png)
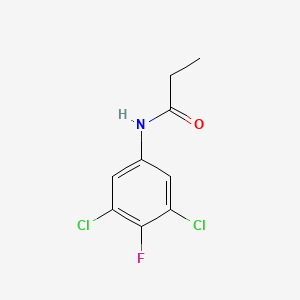
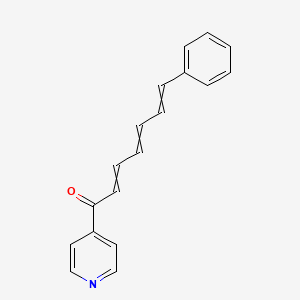
![1,1'-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene)](/img/structure/B14364424.png)
![1,1'-(Propane-2,2-diyl)bis(4-{2-[(prop-1-en-1-yl)oxy]propoxy}benzene)](/img/structure/B14364439.png)
![4,4'-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline)](/img/structure/B14364440.png)
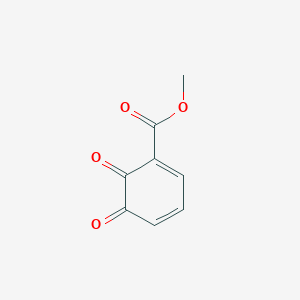
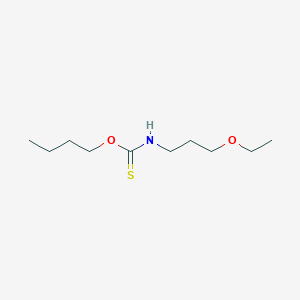
![2-[2-Ethoxy-4-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]propan-2-yl carbonate](/img/structure/B14364445.png)
